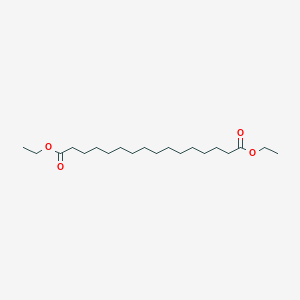![molecular formula C23H23N6O7P B098718 [(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 17660-46-7](/img/structure/B98718.png)
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMAU, and it has been found to have promising results in cancer research, viral imaging, and gene therapy.
Mécanisme D'action
FMAU is selectively taken up by cancer cells due to the high expression of thymidine kinase enzymes in these cells. The compound is then phosphorylated by thymidine kinase to form FMAU monophosphate, which is subsequently converted to FMAU triphosphate. FMAU triphosphate is incorporated into the DNA of cancer cells, leading to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
FMAU has been found to have minimal toxicity and adverse effects in vivo. However, it has been shown to cause DNA damage in cancer cells, leading to cell death. FMAU has also been found to enhance the efficacy of gene therapy, leading to increased gene expression and therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
FMAU has several advantages for lab experiments, including its selective uptake by cancer cells, minimal toxicity, and ability to enhance gene therapy efficacy. However, FMAU has limitations, such as the need for specialized equipment for synthesis and imaging and limited availability of the compound.
Orientations Futures
There are several future directions for FMAU research, including:
1. Developing more efficient methods for FMAU synthesis and imaging.
2. Investigating the potential of FMAU in combination with other cancer therapies.
3. Studying the efficacy of FMAU in different types of cancer.
4. Investigating the potential of FMAU in viral imaging and diagnosis.
5. Developing FMAU-based gene therapy for cancer treatment.
Conclusion:
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate (FMAU) is a promising compound for scientific research due to its potential applications in cancer research, viral imaging, and gene therapy. FMAU has been found to selectively accumulate in cancer cells, leading to DNA damage and cell death. FMAU has minimal toxicity and adverse effects in vivo, making it a promising candidate for future research.
Méthodes De Synthèse
FMAU can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of FMAU involves the reaction of 2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl with [(2R,3S,5R)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. The enzymatic synthesis of FMAU involves the use of thymidine kinase enzymes to catalyze the reaction between thymidine and fluorine-18.
Applications De Recherche Scientifique
FMAU has been extensively studied for its potential applications in cancer research. It has been found to selectively accumulate in cancer cells, making it a promising candidate for cancer imaging and diagnosis. FMAU has also been used in gene therapy, where it has been found to enhance the efficacy of gene delivery and expression.
Propriétés
Numéro CAS |
17660-46-7 |
|---|---|
Nom du produit |
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Formule moléculaire |
C23H23N6O7P |
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H23N6O7P/c24-22-27-20-19(21(31)28-22)26-23(29(20)18-9-16(30)17(36-18)10-35-37(32,33)34)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30H,7,9-10H2,(H,25,26)(H2,32,33,34)(H3,24,27,28,31)/t16-,17+,18+/m0/s1 |
Clé InChI |
FAMJCWJWMDNVLX-RCCFBDPRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
Synonymes |
8-(N-fluoren-2-ylamino)-2'-deoxyguanosine 5'-monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



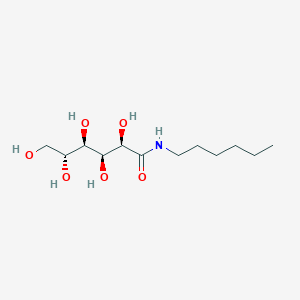
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

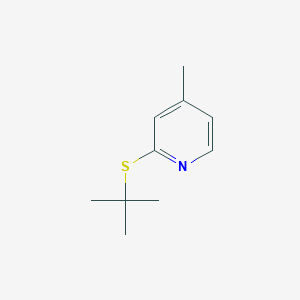
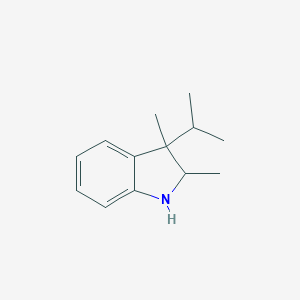
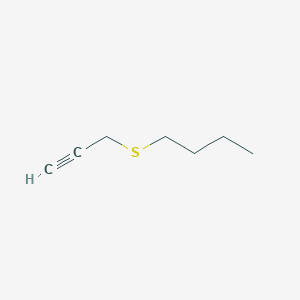

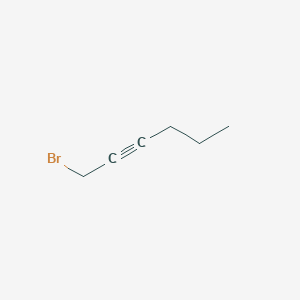
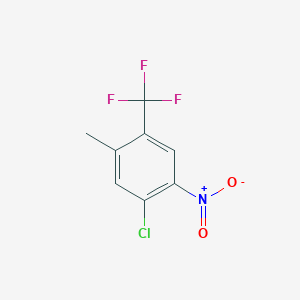
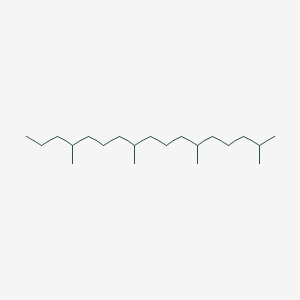
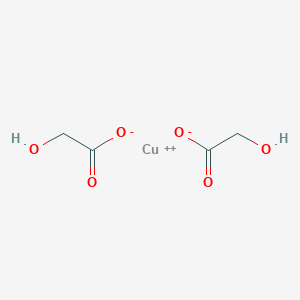

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
